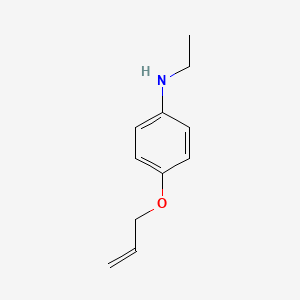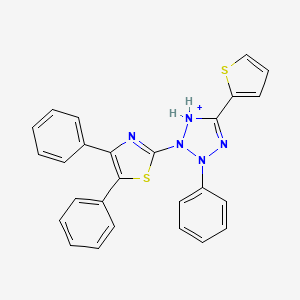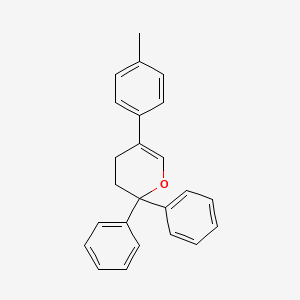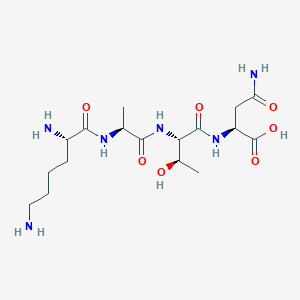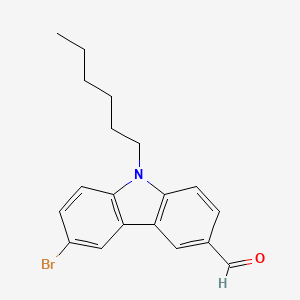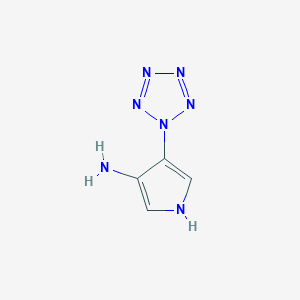![molecular formula C21H22NO3+ B12536363 Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- CAS No. 765860-91-1](/img/structure/B12536363.png)
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- is an organic compound belonging to the quinolinium family This compound is known for its unique structural properties, which include a quinolinium core substituted with a 1-methyl group and a 2-[2-(2,4,6-trimethoxyphenyl)ethenyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting a quinolinium salt with an aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium core, often facilitated by reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinolinium derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolinium compounds.
Substitution: Formation of substituted quinolinium derivatives.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including nonlinear optical materials and dyes
Wirkmechanismus
The mechanism of action of Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-ethyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-quinolinium iodide: Similar structure but with an ethyl group instead of a methyl group.
4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-quinolinium iodide: Similar structure but with a diethylamino group
Uniqueness
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
765860-91-1 |
|---|---|
Molekularformel |
C21H22NO3+ |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-16(10-9-15-7-5-6-8-19(15)22)11-12-18-20(24-3)13-17(23-2)14-21(18)25-4/h5-14H,1-4H3/q+1 |
InChI-Schlüssel |
HNYCJVFMCMJALP-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C=C(C=C3OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
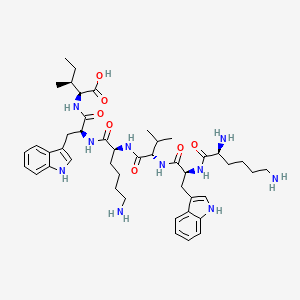
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
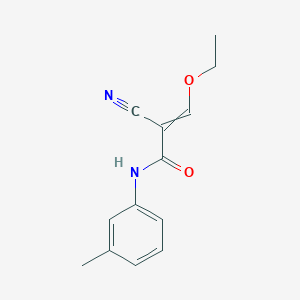
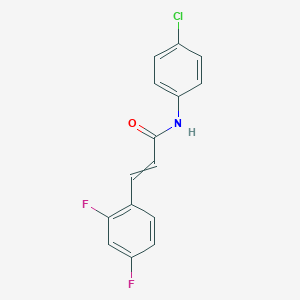

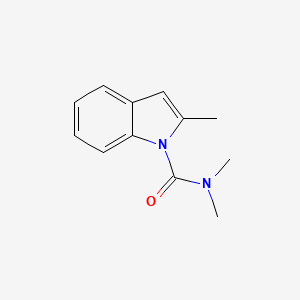
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
